molecular formula C9H17NO2 B14410057 2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol CAS No. 82828-31-7

2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol

Cat. No.: B14410057
CAS No.: 82828-31-7
M. Wt: 171.24 g/mol
InChI Key: GQJADERXSOIYFX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and an oxoethanol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol typically involves the reaction of 3,5-dimethylpiperidine with an appropriate oxoethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylpiperidin-1-yl)benzoic acid
  • 2-(3,5-Dimethylpiperidin-1-yl)acetamide
  • 2-{[2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-acetamidophenyl)acetamide

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol is unique due to its specific structural features, such as the presence of both a piperidine ring and an oxoethanol group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82828-31-7

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-hydroxyethanone

InChI

InChI=1S/C9H17NO2/c1-7-3-8(2)5-10(4-7)9(12)6-11/h7-8,11H,3-6H2,1-2H3

InChI Key

GQJADERXSOIYFX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CO)C

Origin of Product

United States

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